Angiotensin I Converting Enzyme (ACE) Inhibition: Potency Quantified in Isolated Rabbit Lung Enzyme Assay
Decahydroquinoline-2-carboxylic acid derivatives, specifically the decahydro-1-(3-mercapto-1-oxopropyl)quinoline-2-carboxylic acid compound built from this core scaffold, demonstrate potent inhibition of pure angiotensin I converting enzyme (ACE) isolated from rabbit lung tissue [1]. The parent carboxylic acid scaffold provides the critical structural foundation for generating ACE inhibitory pharmacophores [1].
| Evidence Dimension | ACE inhibition (concentration range for enzyme inhibition) |
|---|---|
| Target Compound Data | 0.061–0.18 μM (inhibition of pure ACE isolated from rabbit lung) |
| Comparator Or Baseline | No direct comparator assayed in the same study; activity attributed to decahydroquinoline-2-carboxylic acid derivative scaffold |
| Quantified Difference | Not applicable; single-compound inhibition range reported |
| Conditions | Isolated pure converting enzyme from rabbit lung tissue, in vitro enzymatic assay |
Why This Matters
This establishes the decahydroquinoline-2-carboxylic acid scaffold as a validated starting point for developing ACE inhibitors, with the parent carboxylic acid serving as the essential building block for constructing derivatives with sub-micromolar enzyme inhibitory activity.
- [1] US4291163A. Decahydroquinoline-2-carboxylic acid compounds. United States Patent. 1981. View Source
